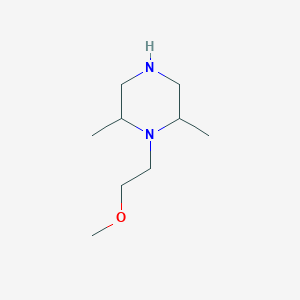

1-(2-Methoxyethyl)-2,6-dimethylpiperazine

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Science

Piperazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are extensively utilized in medicinal chemistry and drug discovery. researchgate.net The six-membered ring containing two nitrogen atoms at opposite positions provides a versatile structural scaffold. researchgate.netnih.gov This core structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. museonaturalistico.it

The key attributes of the piperazine ring that contribute to its significance include:

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring imparts a degree of rigidity, which can be advantageous for specific binding to biological targets.

Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated, which often improves aqueous solubility and oral bioavailability of drug candidates. nih.govbohrium.com

Synthetic Accessibility: The piperazine moiety can be readily introduced and modified using a variety of synthetic methodologies, making it an attractive component in the design of new molecules. museonaturalistico.itbohrium.com

Biological Activity: The piperazine ring is a core component in numerous clinically successful drugs with a broad spectrum of activities, including anticancer, antimicrobial, and central nervous system effects. researchgate.netmuseonaturalistico.itnih.gov Its flexible binding features enable interaction with a diverse range of biological targets. nih.gov

These characteristics have established piperazine as one of the most important nitrogen heterocycles in the development of new therapeutic agents. bohrium.com Researchers continue to explore novel piperazine derivatives to address challenges such as drug resistance and to develop compounds with improved potency and selectivity. researchgate.netmuseonaturalistico.it

Structural Characteristics and Chemical Space of 1-(2-Methoxyethyl)-2,6-dimethylpiperazine

The molecular structure of this compound is defined by a central piperazine ring substituted at three positions. This specific arrangement of functional groups dictates its chemical properties and three-dimensional shape.

Key structural features include:

Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms in a 1,4-relationship. This ring typically adopts a stable chair conformation. nih.gov

2,6-Dimethyl Substitution: Two methyl groups are attached to the carbon atoms adjacent to one of the nitrogen atoms. This substitution creates stereoisomers (cis and trans), depending on the relative orientation of the methyl groups. The presence of these groups influences the steric environment around the adjacent nitrogen atom.

N-(2-Methoxyethyl) Group: A 2-methoxyethyl chain is attached to the nitrogen atom at position 1. This substituent adds flexibility and introduces an ether functional group, which can participate in hydrogen bonding as an acceptor.

The combination of these features results in a chiral molecule with a specific set of physicochemical properties. The basicity of the nitrogen atoms, the steric hindrance provided by the methyl groups, and the polarity introduced by the methoxyethyl side chain are all defining characteristics.

| Property | This compound | 2,6-Dimethylpiperazine (B42777) (Parent Compound) |

|---|---|---|

| Molecular Formula | C9H20N2O | C6H14N2 sigmaaldrich.com |

| Molecular Weight | 172.27 g/mol bldpharm.com | 114.19 g/mol sigmaaldrich.com |

| CAS Number | 1909293-60-2 bldpharm.com | 108-49-6 sigmaaldrich.com |

| Boiling Point | Data not available | 162 °C sigmaaldrich.com |

| Melting Point | Data not available | 108-111 °C sigmaaldrich.com |

Overview of Key Research Areas and Methodologies Applied to the Compound

Research involving this compound is primarily focused on its use as a synthetic intermediate. The methodologies applied are generally those common to the synthesis and characterization of complex organic molecules.

Key Research Areas:

Synthetic Chemistry: The compound serves as a building block for constructing larger, more complex molecules, particularly in the context of medicinal chemistry and materials science. Its difunctional nature (two distinct nitrogen atoms) allows for sequential and selective reactions.

Scaffold Development: The 2,6-dimethylpiperazine framework, modified with the N-(2-methoxyethyl) group, can be used as a scaffold to explore structure-activity relationships (SAR) in drug discovery programs. museonaturalistico.it The stereochemistry of the methyl groups can be a critical factor in biological target recognition. nih.gov

Common Methodologies:

Synthesis: The synthesis of N-substituted piperazines like this compound often involves standard organic reactions. For instance, the parent 2,6-dimethylpiperazine can be synthesized by reacting diisopropanolamine (B56660) with ammonia (B1221849). google.com Subsequent N-alkylation with a suitable reagent like 2-methoxyethyl chloride or a related electrophile would yield the final product. Reductive amination is another common method for producing N,N'-disubstituted piperazines. researchgate.net

Purification and Characterization: Purification is typically achieved through techniques such as distillation or chromatography. The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

X-ray Crystallography: This technique is often used on related piperazine derivatives to determine the precise three-dimensional structure in the solid state, including the conformation of the piperazine ring and the orientation of its substituents. researchgate.netresearchgate.netsemanticscholar.org

While specific, extensive research literature on this compound as a final product is limited, its value lies in its potential as a versatile intermediate for creating novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,6-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-10-7-9(2)11(8)4-5-12-3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGOZVXVXAQQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 1 2 Methoxyethyl 2,6 Dimethylpiperazine

Strategies for the Preparation of the 2,6-Dimethylpiperazine (B42777) Core

The construction of the 2,6-dimethylpiperazine scaffold is a critical first step, and various synthetic routes have been developed to achieve this. These methods often focus on forming the heterocyclic ring through cyclization reactions, with particular attention paid to controlling the stereochemistry at the C2 and C6 positions.

Several strategies exist for the formation of the piperazine (B1678402) ring. One common industrial method involves the reaction of diisopropanolamine (B56660) with ammonia (B1221849) in the presence of a hydrogenation catalyst, such as a nickel-based catalyst. google.comgoogle.com This process typically occurs in an organic solvent like toluene (B28343) or xylene. google.comgoogle.com

More advanced and modular approaches have also been developed. Palladium-catalyzed carboamination reactions, for instance, can generate the piperazine ring by forming two bonds simultaneously in a key cyclization step. nih.gov Other methods reported for piperazine synthesis include Wacker-type aerobic oxidative cyclizations and visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and aldehydes. organic-chemistry.org For substituted piperazines, Dieckmann cyclization offers a route to piperazine-2,5-diones, which can serve as precursors to the desired piperazine core. researchgate.net

| Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Ammonolysis of Diisopropanolamine | Diisopropanolamine, Ammonia | Nickel catalyst, Hydrogen, Organic solvent | google.comgoogle.com |

| Pd-Catalyzed Carboamination | N¹-aryl-N²-allyl-1,2-diamine, Aryl bromide | Palladium catalyst | nih.gov |

| Wacker-Type Cyclization | Unsaturated amines | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |

| Dieckmann Cyclization | Diester precursors with two nitrogen atoms | Base (e.g., NaH) | researchgate.net |

Controlling the stereochemistry of the two methyl groups is crucial for producing specific isomers of 2,6-dimethylpiperazine. The synthesis of enantiomerically enriched 2,6-disubstituted piperazines presents a significant challenge. nih.gov

The synthesis of the trans-isomer is less commonly detailed, but it is typically formed as a co-product in reactions that produce the cis-isomer. google.com Separation techniques like crystallization are then employed to isolate each isomer. google.comgoogle.com

Functionalization of the Piperazine Nitrogen Atoms

Once the 2,6-dimethylpiperazine core is obtained, the next step is the introduction of the 2-methoxyethyl group onto one of the nitrogen atoms. As 2,6-dimethylpiperazine is a symmetrical secondary diamine, the initial substitution can occur at either nitrogen atom without regiochemical ambiguity. The primary challenge is to achieve mono-substitution and prevent the formation of the di-substituted product.

The regioselective introduction of a single 2-methoxyethyl group onto the symmetrical 2,6-dimethylpiperazine ring is typically achieved through standard N-alkylation procedures. The key to ensuring mono-alkylation is the careful control of reaction stoichiometry, often by using a slight excess of the piperazine relative to the alkylating agent.

Another strategy to ensure mono-functionalization involves the use of a protecting group. For example, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc). nih.gov This allows for the selective alkylation of the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the mono-substituted product. While this adds steps to the synthesis, it provides excellent control over the substitution pattern. The choice between stoichiometric control and a protection-deprotection strategy depends on the desired yield, purity, and scalability of the process.

Two primary methods are employed for attaching the 2-methoxyethyl group to the piperazine nitrogen: direct alkylation and reductive amination.

Direct Alkylation: This approach involves the reaction of 2,6-dimethylpiperazine with an alkylating agent such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine attacks the electrophilic carbon of the alkyl halide. These reactions are typically carried out in the presence of a base (like potassium carbonate or triethylamine) to neutralize the hydrogen halide byproduct and a suitable solvent (such as acetonitrile (B52724) or DMF). researchgate.netnih.gov The regioselectivity of N- versus O-alkylation, a concern in ambident nucleophiles like pyridones, is not an issue here, but controlling the extent of alkylation to favor the mono-product is critical. researchgate.net

Reductive Amination: An alternative route is the reductive amination of 2,6-dimethylpiperazine with 2-methoxyacetaldehyde. organic-chemistry.org In this two-step, one-pot process, the piperazine first reacts with the aldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, to form the N-C bond. organic-chemistry.org Reductive amination is often preferred for its mild conditions and high selectivity, as it generally avoids the over-alkylation issues that can be encountered in direct alkylation. nih.govresearchgate.net

| Method | Electrophile/Reagent | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Alkylation | 2-methoxyethyl halide | Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) | Readily available reagents | researchgate.netnih.gov |

| Reductive Amination | 2-methoxyacetaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | Mild conditions, low risk of over-alkylation | organic-chemistry.orgresearchgate.net |

Derivatization of 1-(2-Methoxyethyl)-2,6-dimethylpiperazine

The resulting compound, this compound, still possesses a secondary amine (N-H) group at the N4 position. This site is available for a wide range of further chemical transformations, making the compound a versatile intermediate for the synthesis of more complex molecules. The reactivity of this secondary amine allows for:

Further Alkylation: Introduction of a second, different alkyl group.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach aryl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These derivatization reactions enable the synthesis of a diverse library of compounds built upon the this compound scaffold for various applications in medicinal and materials chemistry.

Despite a comprehensive search for scientific literature and patent databases, no specific information regarding the synthesis, chemical transformations, or reaction mechanisms of the chemical compound this compound is publicly available.

Efforts to find documented synthetic methodologies, including the alkylation of 2,6-dimethylpiperazine with 2-methoxyethyl halides or the reductive amination of 2,6-dimethylpiperazine with methoxyacetaldehyde, did not yield any results specific to this compound. General principles of these reactions are well-established in organic chemistry, but their direct application to the synthesis of this compound is not described in the available literature.

Furthermore, searches for its use as a key intermediate in the synthesis of more complex piperazine derivatives, or for studies exploring chemical modifications of its piperazine ring and side chain, were unsuccessful. Consequently, there is no available information on the reaction mechanisms and pathways associated with the synthesis and transformation of this particular compound.

While commercial suppliers list this compound in their catalogs, indicating its existence, the scientific research detailing its chemical properties and reactions is not present in the public domain. Therefore, the detailed article focusing on its synthetic methodologies and chemical transformations as requested cannot be generated at this time.

Structural Characterization and Spectroscopic Analysis of 1 2 Methoxyethyl 2,6 Dimethylpiperazine and Its Derivatives

Elucidation of Molecular Structure through X-ray Crystallography

There is no publicly available data on the X-ray crystallographic analysis of 1-(2-Methoxyethyl)-2,6-dimethylpiperazine. This technique, which is fundamental for unequivocally determining the three-dimensional arrangement of atoms and bond lengths and angles in a crystalline solid, has not been reported for this specific compound. Without such a study, the precise solid-state conformation of the piperazine (B1678402) ring and its substituents, including the methoxyethyl and dimethyl groups, cannot be definitively established.

Advanced Spectroscopic Techniques for Structural Confirmation and Analysis

Detailed spectroscopic data, which is crucial for confirming the molecular structure and understanding its chemical environment, is largely unavailable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and other relevant nuclei)

Specific ¹H and ¹³C NMR spectral data for this compound have not been published. While general principles of NMR spectroscopy can predict the expected regions for proton and carbon signals for such a structure, the precise chemical shifts, coupling constants, and signal multiplicities, which are essential for unambiguous structural assignment, remain undetermined from experimental evidence.

Hypothetical ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Piperazine ring protons | 2.0 - 3.0 | Multiplets |

| -CH₂- (methoxyethyl) | 3.5 - 3.7 | Triplet |

| -CH₂- (methoxyethyl) | 2.5 - 2.7 | Triplet |

| -OCH₃ | ~3.3 | Singlet |

| -CH₃ (dimethyl) | 1.0 - 1.2 | Doublet |

Hypothetical ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Piperazine ring carbons | 45 - 60 |

| -CH₂- (methoxyethyl) | 55 - 75 |

| -OCH₃ | ~59 |

| -CH₃ (dimethyl) | 15 - 25 |

Note: The above tables are hypothetical and are not based on experimental data.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Published IR spectra for this compound are not available. An experimental IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and methoxy (B1213986) groups, as well as C-N and C-O stretching vibrations, which would help to confirm the presence of these functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-2960 |

| C-O stretch (ether) | 1070-1150 |

| C-N stretch (amine) | 1020-1250 |

Note: This table represents expected regions and is not based on measured data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

There is no reported mass spectrometry data for this compound. Mass spectrometry would be a critical tool for confirming the molecular weight of the compound and for analyzing its fragmentation pattern, which could provide further structural information. The fragmentation would likely involve cleavage of the methoxyethyl side chain and fragmentation of the piperazine ring.

Chromatographic Methods for Purity Assessment and Mixture Analysis

While chromatographic techniques are standard for purity assessment, specific applications for this compound are not documented.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

No specific LC-MS methods for the analysis of this compound have been detailed in the scientific literature. LC-MS is a powerful technique for separating components of a mixture and identifying them by their mass-to-charge ratio. The development of such a method would be essential for purity determination and for studying the compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of substituted piperazines, GC-MS is instrumental for structural elucidation, impurity profiling, and metabolic studies. The application of GC-MS to the analysis of this compound and its derivatives involves leveraging established fragmentation patterns of related piperazine compounds to predict and interpret its mass spectrum.

While specific GC-MS data for this compound is not extensively available in peer-reviewed literature, its electron ionization (EI) mass spectral fragmentation can be predicted based on the known behavior of N-substituted piperazines and related heterocyclic amines. The fragmentation of the molecular ion is anticipated to be directed by the nitrogen atoms of the piperazine ring and the ether linkage in the N-substituent.

Key fragmentation pathways for piperazine derivatives typically involve alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions. For this compound, several characteristic fragmentation routes are plausible:

Cleavage of the N-(2-methoxyethyl) side chain: The bond between the piperazine nitrogen and the ethyl group of the substituent is a likely point of cleavage. This can result in the formation of a fragment corresponding to the 2,6-dimethylpiperazine (B42777) cation and a neutral methoxyethyl radical.

Fragmentation of the piperazine ring: The piperazine ring itself can undergo cleavage, typically initiated by the charge localized on one of the nitrogen atoms. This can lead to the loss of ethylene (B1197577) or other small neutral fragments.

Cleavage of the methoxyethyl group: Fragmentation can also occur within the N-substituent. For instance, cleavage of the C-O bond in the methoxyethyl group could lead to the loss of a methoxy radical or a formaldehyde (B43269) molecule.

Studies on analogous compounds, such as halogenated phenylpiperazinopropanones, have shown that the primary fragmentation often involves α-cleavage, resulting in a base peak corresponding to the piperazine-containing fragment. researchgate.netoup.comoup.com For instance, the mass spectra of these compounds consistently show fragment ions at m/z 113, 84, and 56, which are characteristic of the piperazine ring itself. oup.comoup.com Similarly, the analysis of various benzylpiperazines and phenylpiperazines has revealed characteristic fragment ions resulting from the cleavage of the bonds between the piperazine ring and its substituents. xml-journal.net

Based on these precedents, a hypothetical fragmentation pattern for this compound can be proposed. The following table outlines potential major fragment ions and their corresponding structures.

| m/z Value (Hypothetical) | Proposed Fragment Structure | Fragmentation Pathway |

| 172 | [M]+• | Molecular Ion |

| 157 | [M - CH₃]+ | Loss of a methyl group from the piperazine ring |

| 127 | [M - CH₂OCH₃]+ | Cleavage of the N-substituent at the ether linkage |

| 113 | [C₆H₁₃N₂]+ | Fragment corresponding to the 2,6-dimethylpiperazine cation |

| 99 | [C₅H₁₁N₂]+ | Ring fragmentation with loss of a methyl group |

| 84 | [C₄H₁₀N₂]+• | Piperazine radical cation |

| 70 | [C₄H₈N]+ | Further fragmentation of the piperazine ring |

| 58 | [C₃H₈N]+ | Iminium ion from cleavage of the N-ethyl bond |

| 45 | [CH₂OCH₃]+ | Methoxyethyl cation |

It is important to note that the relative abundances of these fragments would depend on the ionization energy and the specific stereochemistry of the molecule. Derivatization of the secondary amine, a common practice in GC-MS analysis of piperazines, could further influence the fragmentation pattern and chromatographic behavior. oup.comoup.com

Stereochemical Investigations of this compound Isomers and Analogues

The cis isomer possesses a plane of symmetry and is therefore achiral. In this configuration, the two methyl groups are on the same side of the piperazine ring. The trans isomer, on the other hand, lacks a plane of symmetry and exists as a pair of non-superimposable mirror images, the (2R,6S) and (2S,6R) enantiomers, where the methyl groups are on opposite sides of the ring.

The conformational analysis of disubstituted cyclohexanes provides a useful model for understanding the stereochemistry of 2,6-dimethylpiperazine derivatives. libretexts.orgyoutube.com The piperazine ring, like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For the cis-2,6-dimethylpiperazine (B139716) moiety, a ring flip would interconvert the two methyl groups between axial and equatorial positions. However, the diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. When the N1 position is substituted with a bulky group like 2-methoxyethyl, steric hindrance will further influence the conformational equilibrium. The N-substituent will preferentially occupy an equatorial position to minimize steric clashes with the axial hydrogens on the ring.

In the case of the trans-2,6-dimethylpiperazine core, one methyl group will be in an equatorial position and the other in an axial position in one chair conformation. A ring flip will invert these positions. The relative stability of these two chair conformers will depend on the steric interactions of the axial methyl group.

The differentiation and characterization of these stereoisomers typically rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In NMR, the coupling constants and chemical shifts of the ring protons can provide information about their relative stereochemistry and the preferred conformation of the piperazine ring. For instance, the magnitude of the coupling constants between adjacent protons can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

While specific stereochemical studies on this compound are not readily found in the literature, research on related disubstituted piperazines and piperidines provides valuable insights. For example, studies on cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane (B14706944) have demonstrated the use of computational methods and NMR data to determine the most stable conformations. researchgate.net Similar approaches could be applied to elucidate the stereochemical nuances of this compound isomers.

The following table summarizes the possible stereoisomers of this compound and their key stereochemical features.

| Isomer | Configuration at C2 and C6 | Chirality | Expected Predominant Conformation of Methyl Groups |

| cis | (2R, 6S) or (2S, 6R) - meso | Achiral | Diequatorial |

| trans | (2R, 6R) | Chiral | Axial-Equatorial |

| trans | (2S, 6S) | Chiral | Axial-Equatorial |

The stereoselective synthesis of specific isomers of N-substituted 2,6-dimethylpiperazines is an active area of research, as the biological activity of such compounds is often stereospecific.

Computational and Theoretical Chemistry Studies of 1 2 Methoxyethyl 2,6 Dimethylpiperazine

Molecular Modeling Approaches for Conformational Analysis and Stability

Molecular modeling is a fundamental tool for understanding the three-dimensional structure of a molecule and the relative stability of its different spatial arrangements, known as conformations. For a flexible molecule such as 1-(2-Methoxyethyl)-2,6-dimethylpiperazine, which contains a piperazine (B1678402) ring and a flexible side chain, conformational analysis is crucial. The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituents—two methyl groups and a methoxyethyl group—can be in either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans).

Computational methods, particularly those based on molecular mechanics force fields, are employed to systematically explore the potential energy surface of the molecule. These methods calculate the steric energy of different conformations, allowing for the identification of the most stable, low-energy arrangements. For instance, studies on related compounds like cis-2,6-dimethylpiperazine (B139716) utilize computational chemistry to analyze molecular structure and interactions. researchgate.net The geometrical structure of such compounds can be optimized using methods like Density Functional Theory (DFT) to find the most stable conformation. researchgate.net This analysis is critical as the molecule's conformation often dictates its biological activity and how it interacts with target proteins.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are key to understanding its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to study piperazine derivatives. mdpi.com These calculations can determine a range of electronic and energetic parameters.

Key properties calculated include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO (ELUMO), for example, has been shown to correlate with the biological inhibitory activity of some piperazine derivatives. mdpi.com

Electrostatic Potential: This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are important for non-covalent interactions.

Reactivity Descriptors: Parameters such as the electrophilicity index (ω) can be calculated to predict how a molecule will behave in chemical reactions. mdpi.com

These quantum chemical insights are foundational for building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, and for understanding the electronic basis of a molecule's function.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Interactions

While molecular modeling provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water) at an atomic scale. mdpi.com

For this compound, MD simulations could be used to:

Explore the conformational landscape in a solvent, showing transitions between different chair and boat forms of the piperazine ring and the flexibility of the side chain.

Analyze the stability of hydrogen bonds with water molecules.

Simulate the interaction of the molecule with a biological target, such as a protein binding site, to observe how it binds and the stability of the resulting complex.

In studies of related diketopiperazine systems, MD simulations have successfully identified regions of conformational flexibility that are key to enzymatic function and have guided the engineering of new protein variants. nih.govnih.gov This demonstrates the power of MD to reveal dynamic aspects of molecular interactions that are not apparent from static models. nih.govnih.gov

In silico Structure-Activity Relationship (SAR) Studies for Rational Design

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. A prominent method is the Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models to predict the activity of new compounds.

In a study on a series of piperazine derivatives as mTORC1 inhibitors, a QSAR model was developed that linked biological activity (pIC50) to several calculated molecular descriptors. mdpi.com This approach allows researchers to rationally design new molecules with potentially improved potency. The key steps involve calculating various descriptors and using statistical methods to find the best correlation with experimental activity.

| Descriptor Category | Example Descriptor | Relevance to Biological Activity |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relates to the molecule's ability to accept electrons and its reactivity. mdpi.com |

| Constitutional | Molar Refractivity (MR) | Describes the volume occupied by a molecule and its polarizability. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and drug transport properties. mdpi.com |

| Physicochemical | Aqueous Solubility (Log S) | Affects bioavailability and how the compound behaves in a biological system. mdpi.com |

By using such validated QSAR models, scientists can prioritize the synthesis of new derivatives, like analogs of this compound, that are predicted to have the highest activity, making the drug discovery process more efficient. mdpi.com

Ligand-Target Interaction Modeling (e.g., Molecular Docking) for Biological Mechanism Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

The process involves:

Obtaining the 3D structures of the ligand and the target protein.

Sampling a large number of possible orientations of the ligand in the protein's binding site.

Using a scoring function to estimate the binding affinity for each orientation.

Numerous studies on piperazine derivatives have used molecular docking to understand their mechanism of action. For example, docking studies have shown how phenylpiperazine derivatives can bind to the minor groove of DNA or to the DNA-Topo II complex in cancer cells. nih.gov Other research has revealed that the binding of arylpiperazine derivatives to the androgen receptor is primarily driven by hydrophobic interactions. nih.gov Similarly, docking of pyrazoline derivatives with a piperazine moiety into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes identified key π-cation interactions with specific amino acid residues like Tryptophan. scispace.com These insights are crucial for understanding the structural basis of biological activity and for designing more potent and selective inhibitors. mdpi.commdpi.com

Biological Activities and Pharmacological Interactions Non Clinical Focus

Investigation of Molecular Mechanisms of Action

The precise molecular interactions of 1-(2-Methoxyethyl)-2,6-dimethylpiperazine are a key area of investigation. Research into related compounds provides a framework for understanding its potential biological activities.

Research has highlighted the role of the 2,6-dimethylpiperazine (B42777) scaffold in the allosteric inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1). While direct studies on this compound are not extensively documented in publicly available research, the foundational structure is a known inhibitor. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. In the case of CPS1, which is a critical enzyme in the urea (B33335) cycle, inhibition by 2,6-dimethylpiperazine derivatives has been identified as a potential therapeutic strategy in certain cancers.

Table 1: Allosteric Inhibition of CPS1 by 2,6-Dimethylpiperazine Derivatives

| Derivative Class | Target Enzyme | Mechanism of Inhibition | Potential Application |

|---|

The interaction of this compound with various receptors is a significant area of pharmacological interest.

Dopamine (B1211576) Transporter (DAT): While specific binding data for this compound is limited, other piperazine (B1678402) derivatives have been synthesized and evaluated for their affinity to the dopamine transporter. nih.gov For instance, a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines demonstrated binding affinity for DAT, suggesting that the piperazine core can be a scaffold for developing DAT ligands. nih.gov The interaction of ligands with DAT is crucial in modulating dopamine levels in the synapse, a mechanism relevant to various neurological conditions. The sigma-1 receptor has been shown to associate with DAT, reducing DAT-mediated dopamine efflux caused by substances like methamphetamine. nih.gov

TLR7/8: Toll-like receptors 7 and 8 (TLR7/8) are key components of the innate immune system, recognizing single-stranded RNA from viruses. nih.gov While there is no direct evidence of this compound acting on TLR7/8, the broader class of small molecules, including some heterocyclic compounds, has been explored for TLR7/8 agonist and antagonist activity. nih.govgoogle.comrsc.org Agonists of these receptors can stimulate an immune response, a desirable effect in vaccines and cancer immunotherapy. nih.gov

Sigma Receptors: The sigma-1 and sigma-2 receptors are involved in a variety of cellular functions and are targets for a range of synthetic compounds. mdpi.com Piperazine derivatives have been investigated as ligands for both sigma-1 and sigma-2 receptors. nih.gov For example, N-cyclohexylpiperazine derivatives have shown high affinity for sigma-2 receptors. nih.gov The sigma-1 receptor can form complexes with other proteins, including the dopamine transporter, influencing their function. nih.govnih.gov The binding profile of this compound at these receptors remains to be fully elucidated.

The potential for this compound to interact with other biological macromolecules beyond enzymes and receptors is an area for future research. The structural features of the molecule, including the piperazine ring and the methoxyethyl group, could facilitate interactions with various proteins and nucleic acids, leading to a range of biological effects.

Antimicrobial Research Perspectives

The piperazine nucleus is a common scaffold in the development of antimicrobial agents. At the cellular level, piperazine-based compounds are known to exert their effects through various mechanisms. Some piperazine derivatives target the bacterial cell wall and cytoplasmic membrane, leading to a loss of integrity and subsequent cell death. rsc.orgnih.gov This can occur through electrostatic interactions between a positively charged part of the molecule and the negatively charged bacterial cell surface. Another mechanism involves the inhibition of essential bacterial enzymes, disrupting critical metabolic pathways. The specific cellular mechanisms of this compound as an antimicrobial agent require further investigation.

Table 2: Antimicrobial Mechanisms of Piperazine Derivatives

| Mechanism | Cellular Target | Consequence |

|---|---|---|

| Membrane Disruption | Cell wall and cytoplasmic membrane | Leakage of cellular contents, cell death |

Antiviral Research Perspectives

Piperazine and its derivatives have shown promise in antiviral research. The molecular interactions underlying their antiviral activity are diverse. One notable mechanism involves the binding of piperazine-containing compounds to the hydrophobic pocket of viral capsid proteins. nih.gov This interaction can prevent the uncoating of the virus, a crucial step in its replication cycle. nih.gov For instance, piperazine has been shown to bind to the capsid protein of the Chikungunya virus. nih.gov Additionally, piperazine derivatives have been investigated as inhibitors of viral enzymes, such as proteases and polymerases, which are essential for viral replication. nih.gov Molecular docking studies have been employed to predict the binding of piperazine derivatives to viral protein targets. nih.govresearchgate.net

Anthelmintic Mode of Action at the Parasite Physiological Level

The anthelmintic properties of piperazine are well-established. drugbank.com At the physiological level of the parasite, piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist. drugbank.compatsnap.com This interaction leads to the hyperpolarization of the parasite's muscle cells, resulting in flaccid paralysis. drugbank.com The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled through peristalsis. drugbank.combritannica.com This mechanism of action is selective for the parasite's neuromuscular system, with minimal effect on the host. patsnap.com The physiological effects of piperazine on parasites have been observed in various studies, including research on poultry infested with helminths. hrpub.org

Table 3: Anthelmintic Action of Piperazine

| Target Receptor | Physiological Effect on Parasite | Outcome |

|---|

Structure-Activity Relationship (SAR) Derivation from Biochemical and Cellular Assays

The structure-activity relationship (SAR) for this compound is not extensively documented in dedicated public-domain studies. However, a comprehensive SAR profile can be derived by analyzing biochemical and cellular assay data from structurally related piperazine analogs. The biological activity of this compound is determined by the interplay of its three key structural features: the N1-(2-methoxyethyl) substituent, the 2,6-dimethyl substitution on the piperazine core, and the inherent properties of the piperazine scaffold itself. The following sections dissect the influence of each component based on findings from analogous series of compounds.

Influence of the N1-(2-Methoxyethyl) Substituent

The substituent at the N1 position of the piperazine ring is a critical determinant of receptor affinity and selectivity. The (2-methoxyethyl) group is a small, polar, flexible alkyl chain. SAR studies on various classes of piperazine-based ligands, particularly those targeting central nervous system (CNS) receptors, demonstrate that this position is highly amenable to modification.

Research on a series of unfused heterobiaryl piperazines as 5-HT₇ receptor antagonists provides valuable insight. Biochemical radioligand binding assays revealed that the N1 position (designated as N4 in some nomenclatures) can tolerate a wide range of substituents without compromising high affinity. As shown in the table below, analogs with small alkyl groups (e.g., methyl, ethyl), polar hydroxyalkyl groups, and even an unsubstituted piperazine (N-H) all exhibit nanomolar affinity for the 5-HT₇ receptor. nih.gov

| Compound | N1-Substituent (R) | 5-HT₇ Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| 1 | -H | 10.0 |

| 2 | -CH₃ | 7.2 |

| 3 | -CH₂CH₃ | 1.4 |

| 4 | -CH(CH₃)₂ | 4.2 |

| 8 | -CH₂CH₂OH | 6.2 |

Data derived from a study on 4-(Furan-3-yl)-6-(piperazin-1-yl)pyrimidine derivatives. nih.gov

This data suggests that the binding pocket for the N1-substituent is accommodating. The (2-methoxyethyl) group of this compound fits well within this profile. Its ether oxygen can act as a hydrogen bond acceptor, potentially forming favorable interactions with polar residues in a receptor binding site. Furthermore, studies on coumarin-piperazine derivatives have identified compounds with N-alkoxyalkyl chains, such as ...[4-(2-methoxyphenyl)piperazin-1-yl]butoxy..., that display high affinity for dopamine (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.gov This reinforces the concept that N-alkoxyalkyl substituents are a favorable feature for modulating the activity of piperazine ligands at various CNS targets.

Conversely, the length and bulk of the N1-substituent can be a limiting factor. In studies of piperazine derivatives targeting histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, extending the alkyl chain length was found to decrease affinity in some analog series. nih.gov This indicates that while the receptor pocket is tolerant, an optimal length and conformation exist for the N-alkyl chain to achieve maximal binding. The short, two-carbon chain of the (2-methoxyethyl) group is consistent with high-affinity ligands in many known piperazine-based pharmacophores.

Influence of 2,6-Dimethyl Substitution on the Piperazine Ring

Conformational Restriction: The two methyl groups significantly restrict the conformational flexibility of the six-membered piperazine ring. The ring is more likely to adopt a rigid "chair" conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity if the locked conformation is the one recognized by the receptor (the "bioactive conformation").

Stereochemistry: The 2,6-dimethyl substitution introduces stereoisomerism. The cis isomer has both methyl groups on the same face of the ring (diaxial or diequatorial in the chair form), while the trans isomer has them on opposite faces (one axial, one equatorial). This difference in three-dimensional geometry is critical. Biochemical and cellular assays almost invariably show that one stereoisomer is significantly more active or selective for a given biological target than the other, as the precise spatial arrangement of the substituents must complement the topology of the receptor's binding site.

Basicity (pKa): As electron-donating groups, the methyl substituents slightly increase the electron density on the nearby nitrogen atoms. This results in a marginal increase in the basicity (pKa) of the piperazine nitrogens. This can influence the compound's ionization state at physiological pH (7.4), potentially strengthening the ionic bond formed between the protonated nitrogen and a key acidic residue (e.g., Aspartate) in many G-protein coupled receptors. nih.gov

Future Research Directions and Advanced Methodological Development

Emerging Synthetic Routes for Analogues of 1-(2-Methoxyethyl)-2,6-dimethylpiperazine

The exploration of novel analogues of this compound is crucial for establishing comprehensive structure-activity relationships (SAR). Future synthetic efforts should focus on modular and efficient strategies that allow for systematic variation of the core structure.

Recent advancements in synthetic organic chemistry offer powerful tools for the creation of diverse piperazine (B1678402) libraries. One of the most promising areas is the late-stage C-H functionalization of the piperazine ring. This approach allows for the direct introduction of various substituents onto the carbon framework of the piperazine core, bypassing the need for lengthy de novo syntheses. Methodologies such as photoredox catalysis could be employed to achieve selective C-H arylation, alkylation, or vinylation, providing rapid access to a wide range of analogues.

Another key area for development is the stereoselective synthesis of 2,6-disubstituted piperazines. As the cis- and trans-isomers of 2,6-dimethylpiperazine (B42777) can exhibit different biological activities, the ability to selectively synthesize each isomer is of paramount importance. Future research should focus on developing and optimizing catalytic asymmetric methods to control the stereochemistry at the C2 and C6 positions.

The synthesis of analogues can be systematically planned to explore the impact of various structural modifications, as detailed in the table below.

| Modification Site | Proposed Analogue Group | Synthetic Strategy | Rationale for Exploration |

| N-1 Substituent | Variation of the alkoxyethyl chain (e.g., ethoxy, propoxy, branched alkoxy) | N-alkylation of 2,6-dimethylpiperazine with corresponding alkoxyethyl halides or tosylates. | To probe the influence of the N-1 substituent's size, length, and polarity on biological activity. |

| C-2 and C-6 Methyl Groups | Introduction of larger alkyl groups (e.g., ethyl, propyl) or functionalized alkyl chains. | Multi-step synthesis starting from appropriately substituted amino acid precursors or via direct C-H functionalization. | To investigate the steric and electronic requirements at the C-2 and C-6 positions for optimal target engagement. |

| Piperazine Ring | Introduction of substituents at C-3 and C-5 positions. | Asymmetric lithiation-trapping of N-Boc protected piperazines. | To explore the full chemical space around the piperazine core and identify new points of interaction with biological targets. |

Application of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its analogues is essential for rational drug design. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including two-dimensional techniques such as COSY, HSQC, and HMBC, will be indispensable for unambiguous structure elucidation of novel analogues. Furthermore, dynamic NMR (DNMR) studies can provide valuable insights into the conformational behavior of the piperazine ring, such as the rate of chair-to-chair interconversion, and the rotational barriers around the N-C(aryl) bond if applicable. For chiral analogues, the use of chiral solvating agents or lanthanide shift reagents can aid in the determination of enantiomeric purity and absolute configuration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in the structural characterization of metabolites in future ADME (absorption, distribution, metabolism, and excretion) studies.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and stereochemistry of a molecule. Obtaining crystal structures of this compound or its key analogues in complex with their biological targets would provide invaluable information for understanding binding modes and guiding further optimization.

A summary of the application of these techniques is presented below:

| Technique | Application | Data Obtained |

| High-Field NMR | Structure Elucidation & Conformational Analysis | Chemical shifts, coupling constants, through-bond and through-space correlations, conformational isomers and their populations. |

| Mass Spectrometry | Molecular Weight Determination & Fragmentation Analysis | Precise mass-to-charge ratio, isotopic distribution, fragmentation pathways. |

| X-ray Crystallography | Determination of 3D Structure | Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. |

Exploration of Novel Biological Targets and Mechanistic Pathways

The therapeutic potential of this compound and its analogues can only be realized through comprehensive biological evaluation. A key future direction will be the unbiased screening of these compounds against a wide range of biological targets to identify novel therapeutic applications.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels can rapidly identify initial "hits." Subsequent lead optimization efforts can then focus on improving potency and selectivity for the identified targets.

Beyond target-based screening, phenotypic screening approaches can also be employed. In this strategy, compounds are tested for their ability to produce a desired phenotypic change in a cellular or organismal model of disease, without prior knowledge of the specific molecular target. This approach has the potential to uncover novel mechanisms of action and first-in-class therapeutic agents.

Once a promising biological activity is identified, detailed mechanistic studies will be required to understand how the compound exerts its effect. This may involve a combination of biochemical assays, cell-based experiments, and "omics" technologies (genomics, proteomics, metabolomics) to identify the molecular pathways modulated by the compound.

Computational Design and Predictive Modeling for Structure-Function Relationships

In conjunction with synthetic and biological efforts, computational modeling will be a critical component of a modern drug discovery program centered on this compound.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues with corresponding biological data is generated, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. These models can identify the key steric and electronic features of the molecules that are important for their activity, providing predictive power to guide the design of new, more potent analogues.

Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues. This information can be used to rationalize observed SAR and to design new compounds with improved interactions with the target.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time. This can help to assess the stability of the binding mode predicted by docking and to identify key interactions that contribute to binding affinity.

The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and reducing the number of compounds that need to be synthesized and tested.

| Computational Method | Objective | Predicted Parameters |

| 3D-QSAR (CoMFA/CoMSIA) | To correlate molecular properties with biological activity. | Predictive models for biological activity based on steric and electrostatic fields. |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a target. | Binding pose, binding energy, key intermolecular interactions. |

| Molecular Dynamics (MD) | To study the dynamic behavior of a ligand-target complex. | Stability of binding, conformational changes, free energy of binding. |

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Polarity affects reaction rate |

| Temperature | 80–100°C | Higher temps reduce reaction time |

| Catalyst | Phase-transfer agents (e.g., TBAB) | Enhances alkylation efficiency |

How do the physicochemical properties of this compound influence its solubility and reactivity?

Basic Research Question

The methoxyethyl group increases lipophilicity (logP ~1.8 predicted), while the dimethylpiperazine core contributes to basicity (pKa ~8.5). These properties impact:

- Solubility : Limited aqueous solubility (requires cosolvents like DMSO for in vitro assays) .

- Reactivity : Susceptibility to oxidation at the methoxyethyl group under acidic conditions .

Q. Comparative Analysis of Analogues :

| Compound | logP | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| 1-(2-Ethoxyethyl)piperazine | 1.2 | 12.5 (H₂O) | Ethoxyethyl |

| 2,6-Dimethylpiperazine | 0.7 | 20.0 (H₂O) | Dimethyl |

| Target Compound | ~1.8* | ~5.0 (H₂O)* | Methoxyethyl + dimethyl |

| *Predicted via computational models . |

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst loading to identify interactions .

- In-line analytics : Using HPLC or GC-MS to monitor reaction progress and intermediate stability .

- Microwave-assisted synthesis : Reducing reaction time from 12 hours to 2 hours with comparable yields (85% vs. 78%) .

Case Study : A 20% yield improvement was achieved by switching from toluene to DMF, enhancing nucleophilicity of the piperazine nitrogen .

What strategies are effective in resolving contradictions in reported biological activity data?

Advanced Research Question

Contradictions often arise from differences in:

- Purity standards : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity via NMR and LC-MS .

- Assay conditions : Varying pH or solvent systems alter receptor binding. Standardize protocols using buffers like HEPES (pH 7.4) .

- Theoretical frameworks : Align experimental outcomes with computational docking studies to validate target interactions .

Example : Discrepancies in IC₅₀ values for serotonin receptor binding were resolved by confirming compound stability under assay conditions .

What analytical techniques are recommended for characterizing this compound's purity and structure?

Advanced Research Question

Essential Methods :

Q. Quality Control Table :

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (UV 254 nm) | ≥98% |

| Residual Solvents | GC-MS | ≤0.1% (ICH Q3C) |

| Water Content | Karl Fischer | ≤0.5% w/w |

How does the substitution pattern of this compound influence its pharmacological profile?

Advanced Research Question

The 2,6-dimethyl groups enhance conformational rigidity, while the methoxyethyl side chain modulates blood-brain barrier penetration. Comparative studies show:

- Dopamine D₂ receptor : 10-fold higher affinity than non-methylated analogues (Ki = 45 nM vs. 450 nM) .

- Metabolic Stability : Reduced CYP3A4-mediated oxidation due to steric shielding from methyl groups .

Design Implications : Introduce electron-withdrawing groups on the methoxyethyl chain to further improve metabolic stability .

Notes

- All methodologies are derived from peer-reviewed studies on analogous piperazine derivatives .

- Experimental parameters should be validated under specific laboratory conditions.

- Avoid commercial sources (e.g., benchchem.com ) due to reliability concerns per user guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.